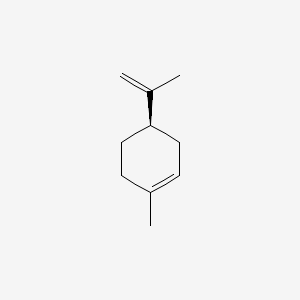

(R)-(+)-Limonene

Description

(4R)-limonene is an optically active form of limonene having (4R)-configuration. It has a role as a plant metabolite. It is an enantiomer of a (4S)-limonene.

Limonene is common in cosmetic products. As the main odor constituent of citrus (plant family Rutaceae), D-limonene is used in food manufacturing and some medicines, e.g. as a flavoring to mask the bitter taste of alkaloids, and as a fragrant in perfumery.

D-Limonene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.

Limonene, (+)- is an oral dietary supplement containing a natural cyclic monoterpene, and a major component of the oil extracted from citrus peels, with potential chemopreventive and antineoplastic activities. Upon oral administration, D-limonene activates aldehyde dehydrogenase 3A1 (ALDH3A1), thereby decreasing aldehyde level. This may protect salivary stem/progenitor cells (SSPCs) from toxic aldehydes and prevent or improve radiation-induced xerostomia. Limonene and its metabolites perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol may also inhibit tumor growth through inhibition of p21-dependent signaling and may induce apoptosis via the induction of the transforming growth factor beta-signaling pathway. In addition, they inhibit post-translational modification of signal transduction proteins, resulting in G1 cell cycle arrest as well as differential expression of cell cycle- and apoptosis-related genes.

A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).

See also: Lemon oil, cold pressed (part of); Eucalyptus Oil (part of); Mandarin oil (part of) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020778 | |

| Record name | D-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c. | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oil, Colorless liquid or oil | |

CAS No. |

5989-27-5, 65996-98-7 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (d)-Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpenes and Terpenoids, limonene fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-limonene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFD7C86Q1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-142.4 °F (NTP, 1992), -74 °C, -90 °C | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the (R)-(+)-Limonene Biosynthesis Pathway in Citrus

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Limonene is a cyclic monoterpene that constitutes the major component of essential oils in Citrus species, accounting for up to 97% of the total terpene content in orange peels.[1][2] Beyond its characteristic fragrance, limonene exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a molecule of significant interest for pharmaceutical and biotechnological applications.[3][4] This guide provides a comprehensive overview of the this compound biosynthesis pathway in Citrus, detailing the enzymatic steps, genetic regulation, and relevant experimental protocols. Quantitative data on enzyme kinetics and metabolite concentrations are presented to provide a clear comparative reference for researchers.

The Core Biosynthesis Pathway

The biosynthesis of this compound in Citrus is a multi-step process localized within the plastids of specialized secretory cells in the flavedo (the colored outer peel).[5][6] The pathway can be divided into three main stages:

-

Formation of Isoprenoid Precursors via the Methylerythritol 4-Phosphate (MEP) Pathway.

-

Synthesis of the Monoterpene Precursor Geranyl Pyrophosphate (GPP).

-

Cyclization of GPP to form this compound.

The Methylerythritol 4-Phosphate (MEP) Pathway

In plant plastids, the fundamental C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through the MEP pathway.[7][8] This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.[7]

The key enzymatic steps of the MEP pathway are outlined below:

| Step | Enzyme | Abbreviation | Substrate(s) | Product |

| 1 | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate + D-Glyceraldehyde 3-P | 1-deoxy-D-xylulose 5-P (DXP) |

| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR (IspC) | DXP | 2-C-methyl-D-erythritol 4-P (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT (IspD) | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK (IspE) | CDP-ME + ATP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-P (CDP-MEP) |

| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MCS (IspF) | CDP-MEP | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |

| 6 | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | HDS (IspG) | MEcPP | (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP) |

| 7 | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | HDR (IspH) | HMBPP | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |

Table 1: Enzymatic steps of the MEP pathway for isoprenoid precursor synthesis.[8][9]

The expression of DXS is considered a rate-limiting step, representing a key bottleneck for the carbon flux entering the pathway.[10]

Geranyl Pyrophosphate (GPP) Synthesis

Geranyl pyrophosphate (GPP), the direct C10 precursor for all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[6][11] This reaction is catalyzed by Geranyl Pyrophosphate Synthase (GPPS) .

This compound Synthesis

The final and defining step is the cyclization of the linear GPP molecule into the cyclic monoterpene, limonene. This complex stereospecific reaction is catalyzed by This compound Synthase (LS) , a member of the terpene synthase (TPS) family of enzymes.[12] The proposed mechanism involves the ionization of GPP to form a geranyl cation, which then undergoes isomerization to a linalyl pyrophosphate (LPP) intermediate.[13] Subsequent cyclization and proton loss yield the final (+)-limonene product.[11]

References

- 1. Terpene Down-Regulation in Orange Reveals the Role of Fruit Aromas in Mediating Interactions with Insect Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering d‐limonene synthase down‐regulation in orange fruit induces resistance against the fungus Phyllosticta citricarpa through enhanced accumulation of monoterpene alcohols and activation of defence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From Citrus to Clinic: Limonene’s Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis [frontiersin.org]

- 6. Genomic Analysis of Terpene Synthase Family and Functional Characterization of Seven Sesquiterpene Synthases from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]

- 8. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 11. Limonene - Wikipedia [en.wikipedia.org]

- 12. csuchico.edu [csuchico.edu]

- 13. Direct Evidence of an Enzyme-Generated LPP Intermediate in (+)-Limonene Synthase Using a Fluorinated GPP Substrate Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

The Citrus Scent of Purity: A Technical Guide to the Natural Sources and Extraction of (R)-(+)-Limonene

For Immediate Release

A comprehensive technical guide detailing the primary natural reservoirs and sophisticated extraction methodologies for (R)-(+)-Limonene is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the botanical sources rich in this valuable chiral monoterpene and outlines the intricate processes for its isolation and purification.

This compound, a naturally occurring chiral monoterpene, is the principal component responsible for the characteristic fragrance of citrus fruits.[1] Beyond its aromatic properties, it is a compound of significant interest in the pharmaceutical, cosmetic, and food industries due to its diverse applications, including its use as a green solvent and a precursor for the synthesis of other valuable chemicals. This guide delves into the scientific underpinnings of its natural occurrence and the technical protocols for its extraction.

Natural Abundance of this compound: A Citrus Monopoly

The primary and most commercially viable sources of this compound are the essential oils derived from the peels of various citrus fruits. The (R)-enantiomer is overwhelmingly dominant in these natural extracts. The concentration of this compound can vary depending on the specific citrus species, cultivar, geographical origin, and ripeness at the time of harvest.

| Citrus Species | Scientific Name | This compound Content in Essential Oil (%) | References |

| Sweet Orange | Citrus sinensis | 84.8 - 95.4 | [2] |

| Lemon | Citrus limon | 59.1 - 67.1 | [3] |

| Mandarin | Citrus reticulata | 65.0 - 75.0 | |

| Grapefruit | Citrus paradisi | 84.8 - 95.4 | [2] |

| Lime | Citrus aurantifolia | 42.35 | [4] |

| Bergamot | Citrus bergamia | 30.0 - 50.0 | [5] |

Extraction Methodologies: From Traditional Distillation to Supercritical Fluids

The isolation of this compound from citrus peels is accomplished through several extraction techniques, each with distinct advantages in terms of yield, purity, and environmental impact.

Steam Distillation

A traditional and widely used method, steam distillation is effective for extracting volatile compounds like limonene. The process involves passing steam through the citrus peel material, which vaporizes the essential oils. The mixture of steam and oil vapor is then condensed, and the immiscible limonene is separated from the aqueous phase.

Solvent Extraction

This method utilizes organic solvents to dissolve the essential oils from the citrus peels. Common solvents include hexane and ethanol. The choice of solvent is critical as it influences the extraction efficiency and the purity of the final product. Subsequent removal of the solvent is necessary to obtain the pure limonene.

Supercritical Fluid Extraction (SFE)

A more modern and environmentally friendly technique, SFE employs supercritical carbon dioxide (CO₂) as a solvent. Under specific conditions of temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. This method offers high selectivity and yields a pure product without solvent residue.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is an advanced hydrodistillation technique that uses microwave radiation to heat the water and plant material. This rapid heating can lead to a faster extraction process and potentially higher yields compared to conventional steam distillation.

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques.

Protocol for Steam Distillation

-

Material Preparation: Fresh citrus peels are washed and minced or grated to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A distillation flask containing the prepared peels and water is connected to a steam generator and a condenser. A collection vessel is placed at the outlet of the condenser.

-

Distillation: Steam is passed through the citrus peels, causing the volatile essential oils to vaporize along with the water.

-

Condensation: The vapor mixture is cooled in the condenser, returning it to a liquid state.

-

Separation: The collected distillate, consisting of an aqueous layer and an upper layer of essential oil, is separated using a separatory funnel. The top layer, rich in this compound, is collected.

Protocol for Solvent Extraction (Soxhlet)

-

Material Preparation: Dried and ground citrus peels are placed in a thimble made of a porous material.

-

Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is then fitted with a flask containing the extraction solvent (e.g., hexane) and a condenser.

-

Extraction: The solvent is heated, and its vapor travels up to the condenser, where it cools and drips down onto the thimble containing the citrus peels. The solvent fills the thimble and extracts the essential oils.

-

Siphoning: Once the solvent reaches a certain level, it is siphoned back into the boiling flask, carrying the extracted limonene with it. This cycle is repeated multiple times to ensure complete extraction.

-

Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the concentrated essential oil.

Protocol for Supercritical CO₂ Extraction

-

Material Preparation: Dried and ground citrus peels are loaded into an extraction vessel.

-

System Pressurization and Heating: The system is pressurized with CO₂ to the desired level (e.g., 10-15 MPa), and the temperature is raised to the supercritical point (e.g., 35-50°C).[6][7]

-

Extraction: Supercritical CO₂ is passed through the extraction vessel, where it dissolves the limonene from the citrus peels.

-

Separation: The CO₂-limonene mixture is then passed into a separator vessel where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.

-

Collection: The pure this compound is collected from the bottom of the separator. The CO₂ can be recycled for further extractions.

Protocol for Microwave-Assisted Hydrodistillation (MAHD)

-

Material Preparation: Fresh or dried citrus peels are placed in a flask with a specific volume of water.

-

Apparatus Setup: The flask is placed inside a microwave oven and connected to a Clevenger-type apparatus or a condenser outside the oven.

-

Microwave Irradiation: The mixture is irradiated with microwaves at a set power level (e.g., 225-800 W) for a specific duration (e.g., 60-120 minutes).[8][9]

-

Condensation and Separation: The generated vapor is condensed, and the essential oil is separated from the aqueous phase as in conventional hydrodistillation.

Visualizing the Extraction Workflows

To further elucidate the extraction processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each methodology.

Caption: Workflow of this compound extraction via steam distillation.

Caption: Workflow of this compound extraction using a Soxhlet apparatus.

Caption: Workflow of this compound extraction via supercritical CO₂.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and extraction of this compound for the scientific community. The prevalence of this compound in citrus peels, combined with advanced extraction technologies, allows for its efficient and sustainable production. The detailed protocols and visual workflows presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, drug development, and green chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. cherylsherbs.com [cherylsherbs.com]

- 3. Citrus limon Essential Oil: Chemical Composition and Selected Biological Properties Focusing on the Antimicrobial (In Vitro, In Situ), Antibiofilm, Insecticidal Activity and Preservative Effect against Salmonella enterica Inoculated in Carrot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lime (Citrus aurantifolia (Christm.) Swingle) Essential Oils: Volatile Compounds, Antioxidant Capacity, and Hypolipidemic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABC Herbalgram Website [herbalgram.org]

- 6. co2extractionmachine.com [co2extractionmachine.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]

- 9. Microwave-assisted hydrodistillation extraction of essential oil from coriander seeds and evaluation of their composition, antioxidant and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chirality and Optical Rotation of (R)-(+)-Limonene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical and chiroptical properties of (R)-(+)-Limonene. It delves into the fundamental principles of chirality and optical rotation, presents key quantitative data, outlines detailed experimental protocols for polarimetry, and illustrates the core concepts through a logical diagram.

Introduction to Chirality and Limonene

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, much like a pair of hands. These mirror-image isomers are known as enantiomers.[1] While enantiomers share most physical and chemical properties in achiral environments, they exhibit distinct behaviors when interacting with other chiral entities or with plane-polarized light.[1][2]

Limonene (C₁₀H₁₆), a cyclic monoterpene, is a classic example of a chiral molecule.[1] It exists as two enantiomers: this compound and (S)-(-)-Limonene. The designation "(R)" and "(S)" refers to the absolute configuration of the molecule's stereocenter, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" and "(-)" notation, also known as dextrorotatory and levorotatory, respectively, indicates the direction in which the enantiomer rotates the plane of polarized light, a phenomenon known as optical activity.[3][4]

The two enantiomers of limonene are found in different natural sources. This compound is predominantly found in the peels of citrus fruits like oranges and lemons, giving them their characteristic sweet, citrusy aroma.[5][6] In contrast, (S)-(-)-Limonene is found in plants like pine trees and has a turpentine-like odor.[5] This difference in scent highlights how biological systems, which are themselves chiral, can differentiate between enantiomers.[1]

Physicochemical and Chiroptical Properties

The distinct stereochemistry of this compound and its enantiomer, (S)-(-)-Limonene, gives rise to their characteristic optical rotations. A pair of enantiomers will rotate plane-polarized light by the same magnitude but in opposite directions.[3] The specific rotation ([α]) is a standardized measure of this rotation and is a key physical constant for a chiral substance.

Table 1: Physicochemical Properties of Limonene Enantiomers

| Property | This compound | (S)-(-)-Limonene |

| Synonyms | d-Limonene, (+)-Limonene | l-Limonene, (-)-Limonene |

| CAS Number | 5989-27-5[7] | 5989-54-8 |

| Molecular Formula | C₁₀H₁₆[7] | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol [7] | 136.23 g/mol |

| Appearance | Colorless to pale yellow liquid[8][9] | Colorless liquid |

| Boiling Point | ~176 °C[8] | ~176 °C |

| Density (20°C) | 0.842 g/mL | 0.842 g/mL |

| Refractive Index (n20/D) | 1.470 - 1.476[8] | ~1.473 |

Table 2: Chiroptical Data for Limonene Enantiomers

| Property | This compound | (S)-(-)-Limonene |

| Specific Rotation ([α]D²⁰) | +96° to +126° (neat)[8][9] | -101.3° (19.5°C)[7] |

| Conditions | Sodium D-line (589 nm), 20°C | Sodium D-line (589 nm), 19.5°C |

| Odor | Sweet, citrus-like[1] | Piny, turpentine-like[5] |

Note: The specific rotation values can vary slightly depending on the purity of the sample and the measurement conditions.

Experimental Protocol: Determination of Optical Rotation by Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter.[3] This protocol outlines the procedure for determining the specific rotation of this compound.

Principle

A polarimeter measures the angle of rotation caused by an optically active substance when plane-polarized light passes through it. The specific rotation is calculated using Biot's Law:

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed optical rotation in degrees.[2]

-

l is the path length of the sample cell in decimeters (dm).[2]

-

c is the concentration of the sample in grams per milliliter (g/mL) for solutions, or the density in g/mL for neat liquids.[2]

Instrumentation and Materials

-

Instrument: Polarimeter

-

Light Source: Sodium lamp (D-line, 589 nm)

-

Sample Cell: 1 dm path length

-

Reagents:

-

This compound (high purity, ≥96%)

-

Ethanol (spectroscopic grade, for solutions)

-

-

Glassware: Volumetric flasks, pipettes

Experimental Workflow

The following diagram illustrates the general workflow for measuring optical rotation.

Caption: General experimental workflow for polarimetric analysis.

Detailed Procedure

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.[10]

-

Blank Measurement:

-

If measuring a solution, fill the polarimeter cell with the pure solvent (e.g., ethanol). If measuring a neat sample, this step is for zeroing the empty, clean cell.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter.

-

Zero the instrument according to the manufacturer's instructions. This corrects for any optical rotation from the solvent or the cell itself.[10]

-

-

Sample Preparation (for solution):

-

Accurately weigh a specific amount of this compound (e.g., 1.0 g).

-

Dissolve it in a volumetric flask (e.g., 10 mL) with the chosen solvent (e.g., ethanol) to prepare a solution of known concentration (c).

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution (or fill with the neat liquid).

-

Fill the cell with the sample, again ensuring no air bubbles are present.

-

Place the filled cell into the polarimeter.

-

Record the observed optical rotation (α) displayed by the instrument. Also, record the temperature.[10]

-

-

Calculation of Specific Rotation:

-

Use the recorded values in Biot's Law to calculate the specific rotation [α].

-

For a solution: If 1.0 g of limonene was dissolved in 10 mL of ethanol (c = 0.1 g/mL) and the observed rotation in a 1 dm cell was +11.5°, the specific rotation would be: [α] = +11.5° / (1 dm × 0.1 g/mL) = +115°

-

For a neat liquid: Use the density of this compound (c ≈ 0.842 g/mL) in the calculation.

-

Visualization of Chirality and Optical Rotation

The relationship between the enantiomers of limonene and their effect on plane-polarized light is a direct consequence of their three-dimensional structures. They are non-superimposable mirror images, leading to equal but opposite interactions with polarized light.

Caption: Relationship between limonene enantiomers and optical rotation.

Conclusion

This compound serves as an exemplary model for understanding molecular chirality and its measurable effect on plane-polarized light. Its well-defined stereocenter results in a consistent and positive optical rotation, distinguishing it from its levorotatory enantiomer, (S)-(-)-Limonene. The accurate determination of specific rotation via polarimetry is a critical analytical technique in stereochemistry, essential for confirming the absolute configuration and assessing the enantiomeric purity of chiral compounds in research and industry. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this and other chiral molecules.

References

- 1. Citrus science: learn with limonene – scienceinschool.org [scienceinschool.org]

- 2. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. organic chemistry - Help understanding this passage on optical activity - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Limonene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5989-27-5・this compound・124-03892・128-03895[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. This compound, 96% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

Spectroscopic characterization of (R)-(+)-Limonene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(+)-Limonene

Introduction

This compound is a monocyclic monoterpene and a major constituent of the oil of citrus fruit peels.[1][2] As a chiral molecule, its stereochemistry plays a crucial role in its biological activity and sensory properties. Accurate structural elucidation and characterization are paramount for its application in research, drug development, and the food and fragrance industries. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and workflow visualizations are presented to aid researchers and scientists.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its different proton environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~5.40 | m | |

| H-3a, H-3b | ~2.10, ~1.91 | m | |

| H-4 | ~2.08 | m | |

| H-5a, H-5b | ~1.95, ~1.80 | m | |

| H-6a, H-6b | ~2.05 | m | |

| H-7 (CH₃) | ~1.65 | s | |

| H-9a, H-9b | ~4.70 | m | |

| H-10 (CH₃) | ~1.74 | s |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[3][4]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | ~133.7 |

| C-2 | ~120.7 |

| C-3 | ~30.9 |

| C-4 | ~41.2 |

| C-5 | ~30.5 |

| C-6 | ~27.9 |

| C-7 (CH₃) | ~23.6 |

| C-8 | ~150.0 |

| C-9 (CH₂) | ~108.4 |

| C-10 (CH₃) | ~20.9 |

Note: These values are typical for a CDCl₃ solvent.[3][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2965-2830 | C-H stretch | C-H (alkane) |

| ~1675 | C=C stretch | C=C (endocyclic alkene) |

| ~1644 | C=C stretch | C=C (exocyclic alkene) |

| ~1435 | C-H bend | CH₂ |

| ~1375 | C-H bend | CH₃ |

| ~885 | C-H bend | =CH₂ (out-of-plane) |

Note: The IR spectrum of this compound is characterized by the presence of C-H and C=C stretching and bending vibrations.[2][7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 136 | [C₁₀H₁₆]⁺ | Molecular Ion (M⁺) |

| 121 | [M - CH₃]⁺ | Loss of a methyl group |

| 107 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 93 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 68 | [C₅H₈]⁺ | Retro-Diels-Alder fragmentation (Isoprene) |

Note: The base peak in the electron ionization (EI) mass spectrum is often observed at m/z 68, which corresponds to the isoprene fragment resulting from a characteristic retro-Diels-Alder reaction.[2][10][11]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[12][13][14]

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[13][14][15] The deuterated solvent is necessary for the spectrometer's lock system.[12][13]

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[14]

-

Filter the solution through a pipette with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube to remove any particulate matter.[12][13][16]

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[13][14]

-

Cap the NMR tube securely and label it clearly.[17]

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.[14]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[14]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[14]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[13]

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

1. Sample Preparation:

2. Instrument Setup and Data Acquisition:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[19][20]

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[18][19][21]

-

Collect the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[22]

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[21]

3. Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry Protocol (GC-MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is around 0.1 to 1 mg/mL.[23]

-

Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[23]

-

Transfer the filtered solution to a GC vial.

2. Instrument Setup and Data Acquisition:

-

The Gas Chromatograph (GC) is coupled to the Mass Spectrometer (MS).

-

Set the GC parameters, including the injection port temperature, column type (a nonpolar column is suitable for limonene), oven temperature program, and carrier gas flow rate (typically helium).

-

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI), mass range to be scanned, and scan speed.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase.[24][25][26]

-

As the separated components elute from the GC column, they enter the MS ion source, where they are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

3. Data Processing and Analysis:

-

The output is a total ion chromatogram (TIC), which shows the intensity of the signal versus retention time.

-

A mass spectrum is generated for the peak corresponding to limonene in the TIC.

-

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

-

The fragmentation pattern can be compared to a library of mass spectra (e.g., NIST) for confirmation.[10]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Limonene, (-)- | C10H16 | CID 439250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Limonene [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Limonene [webbook.nist.gov]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 17. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

- 21. agilent.com [agilent.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 24. emeraldcloudlab.com [emeraldcloudlab.com]

- 25. Sample preparation GC-MS [scioninstruments.com]

- 26. blamp.sites.truman.edu [blamp.sites.truman.edu]

Quantum Chemical Calculations of (R)-(+)-Limonene: A Technical Guide

(R)-(+)-Limonene, a chiral monoterpene abundantly found in citrus peels, is a molecule of significant interest in the pharmaceutical, fragrance, and renewable materials industries. Its biological activity and chemical versatility make it a valuable chiral building block. Understanding its conformational landscape, electronic properties, and reactivity at a quantum mechanical level is crucial for designing new applications and elucidating its mechanism of action in biological systems. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, summarizing key findings and computational methodologies for researchers, scientists, and drug development professionals.

Conformational Analysis

The conformational flexibility of this compound, primarily due to the rotation of the isopropenyl group relative to the cyclohexene ring, has been a subject of several computational studies. These studies have consistently shown the existence of multiple stable conformers.

A key aspect of limonene's structure is the orientation of the isopropenyl group, which can be either equatorial or axial. Quantum chemical calculations have revealed that the equatorial conformers are energetically more favorable. Within the equatorial orientation, rotation around the C4-C7 bond (connecting the ring to the isopropenyl group) gives rise to distinct rotational isomers (rotamers).

Computational studies using Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) have identified two or three stable equatorial conformers. The relative energies of these conformers are very close, suggesting that they coexist in equilibrium at room temperature.

A conformational study of this compound in the liquid phase identified three stable conformers.[1] These equatorial rotamers exist in an approximate 1:1:1 relative population at ambient temperature.[1] The small energy differences between these conformers are challenging for theoretical methods to predict with high accuracy, but they are crucial for understanding the molecule's overall properties and interactions.[1][2]

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C9–C8–C4–C3) | Relative Energy (kJ/mol) - B3LYP/cc-pVDZ | Relative Energy (kJ/mol) - MP2/cc-pVDZ |

| EQ-1 | 127° | 0.00 | 0.00 |

| EQ-2 | 21° | 1.34 | 2.51 |

| EQ-3 | 245° | 3.18 | 4.18 |

Data sourced from Avilés Moreno et al. (2013).[3]

Caption: Conformational equilibrium of this compound's equatorial rotamers.

Vibrational and Chiroptical Spectroscopy

Quantum chemical calculations are indispensable for interpreting the vibrational spectra (IR and Raman) and vibrational circular dichroism (VCD) spectra of this compound. DFT methods have been successfully used to predict these spectra, which are highly sensitive to the molecule's three-dimensional structure.

By calculating the vibrational frequencies and intensities for each stable conformer and then performing a population-weighted average, a theoretical spectrum can be generated that closely matches experimental data. This approach is essential for assigning the observed spectral bands to specific vibrational modes of the molecule.

A conformational study in the liquid phase of this compound has been carried out, revealing the presence of three conformers using IR, Raman, and VCD spectroscopies, together with quantum chemical calculations.[1] This combined experimental and theoretical approach is powerful for characterizing flexible systems with multiple coexisting conformers.[1]

Electronic Properties and Chemical Reactivity

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer insights into the molecule's susceptibility to electrophilic and nucleophilic attack.

Studies have compared the reactivity of limonene to other monoterpenes like cymene, pinene, thymol, and menthol. Based on the HOMO energy (EHOMO), limonene is more reactive than cymene and menthol but less reactive than thymol and pinene. The analysis of global chemical reactivity descriptors places limonene in the middle of the reactivity scale among these monoterpenes.

Table 2: Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Value | Unit |

| HOMO Energy | EHOMO | -6.260 | eV |

| LUMO Energy | ELUMO | 0.418 | eV |

| Energy Gap | ΔE | 6.679 | eV |

| Chemical Potential | µ | -2.921 | eV |

| Chemical Hardness | η | 3.340 | eV |

| Electrophilicity Index | ω | 0.6386 | eV |

| Nucleophilicity Index | N | 3.1078 | eV |

Calculated at the B3LYP/6-311G(d,p) level of theory. Data sourced from El Ouafy et al. (2021).

The molecular electrostatic potential (MEP) map is another crucial tool for understanding molecular interactions, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For limonene, the double bonds are the primary sites for electrophilic attack.

Computational Methodologies

A variety of quantum chemical methods have been employed to study this compound. The choice of method and basis set is a critical factor that influences the accuracy of the results.

Geometry Optimization and Conformational Search

-

Method: Density Functional Theory (DFT) is the most commonly used method. The B3LYP hybrid functional is frequently chosen for its balance of accuracy and computational cost. Møller–Plesset second-order perturbation theory (MP2) has also been used for higher accuracy calculations of conformational energies.

-

Basis Set: Pople-style basis sets, such as 6-31G(d,p) and 6-311+G(d,p), are widely used. For more accurate energy calculations, correlation-consistent basis sets like cc-pVDZ are employed.

-

Software: The Gaussian suite of programs is a common platform for these calculations.

Calculation of Spectroscopic Properties

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the optimized geometry to predict IR and Raman spectra.

-

VCD Spectra: The calculation of VCD spectra requires the computation of atomic axial and polar tensors, which is a standard feature in many quantum chemistry software packages.

Reactivity Descriptors

-

Global Descriptors: Quantities like chemical potential, hardness, and electrophilicity are calculated from the HOMO and LUMO energies using the finite difference approximation.

Caption: A typical workflow for the computational analysis of this compound.

Applications in Drug Development and Materials Science

The insights gained from quantum chemical calculations of this compound have significant implications for various fields:

-

Drug Development: Understanding the conformational preferences and electronic properties of limonene is crucial for designing derivatives with enhanced biological activity. For instance, computational docking studies can predict the binding affinity of limonene-based compounds to protein targets.

-

Chiral Recognition: The calculated chiroptical properties (e.g., VCD spectra) provide a fingerprint of the (R)-enantiomer, which is valuable for developing methods to determine enantiomeric excess and for studying chiral recognition mechanisms.

-

Reaction Mechanism Elucidation: Quantum chemical calculations can be used to model reaction pathways, such as the oxidation or epoxidation of limonene, to understand the regioselectivity and stereoselectivity of these transformations. This knowledge is vital for developing efficient and selective synthetic routes to valuable derivatives. For example, DFT studies have been used to investigate the hydrolysis of limonene oxide to form limonene-1,2-diol.

-

Materials Science: The properties of polymers and other materials derived from limonene can be predicted and understood through computational modeling of the monomer and its interactions.

References

Thermophysical Properties of Enantiomerically Pure Limonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction